HEXYL NITRATE

Description

The exact mass of the compound Nitric acid, hexyl ester is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.47e-04 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

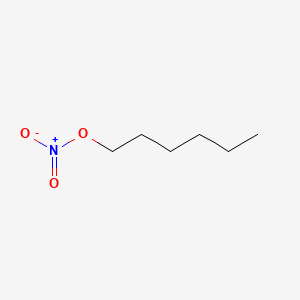

Structure

3D Structure

Properties

IUPAC Name |

hexyl nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDYNDJUZRMYRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCO[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066636 | |

| Record name | Nitric acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

1.58 [mmHg] | |

| Record name | Nitric acid, hexyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15976 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20633-11-8, 72245-27-3 | |

| Record name | Hexyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20633-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020633118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, hexyl ester, branched and linear | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072245273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZY6PB9CHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of n-Hexyl Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of n-hexyl nitrate (B79036), a valuable compound in various chemical research and development applications. The following sections detail the experimental protocol, present key quantitative data from related syntheses, and visualize the operational workflow.

Introduction

n-Hexyl nitrate is an organic nitrate ester. The synthesis of alkyl nitrates such as n-hexyl nitrate is typically achieved through the nitration of the corresponding alcohol, in this case, n-hexanol, using a mixed acid nitrating agent, commonly a mixture of nitric acid and sulfuric acid. This esterification reaction is a fundamental process in organic chemistry. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the key electrophile in the reaction. The alcohol's hydroxyl group then attacks the nitronium ion, leading to the formation of the nitrate ester and water. Careful control of reaction temperature is crucial to prevent side reactions and ensure safety.

Experimental Protocol: Synthesis of n-Hexyl Nitrate

This protocol is a representative procedure adapted from established methods for the synthesis of similar alkyl nitrates, such as 2-ethylhexyl nitrate.[1][2]

Materials and Equipment:

-

n-Hexanol

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator (optional)

-

Distillation apparatus

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and immersed in an ice bath, slowly add a predetermined molar equivalent of concentrated sulfuric acid to concentrated nitric acid with continuous stirring. The temperature of the mixture should be maintained between 0-5 °C.

-

Nitration Reaction: While maintaining the low temperature, add n-hexanol dropwise to the stirred nitrating mixture via a dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 10 °C. After the addition is complete, continue stirring the mixture for an additional 1-2 hours in the ice bath.

-

Quenching and Separation: Carefully pour the reaction mixture over crushed ice. The n-hexyl nitrate will separate as an oily layer. Transfer the mixture to a separatory funnel and allow the layers to separate completely.

-

Washing:

-

Separate the organic layer (the crude n-hexyl nitrate).

-

Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (saturated NaCl solution). During the bicarbonate wash, be sure to vent the separatory funnel frequently to release any evolved carbon dioxide gas.

-

-

Drying: Dry the washed organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification:

-

Filter to remove the drying agent.

-

The crude n-hexyl nitrate can be purified by vacuum distillation to obtain the final product of high purity.

-

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of alkyl nitrates, providing a comparative overview.

| Alkyl Nitrate | Alcohol | Nitrating Agent Composition (wt%) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 2-Ethylthis compound | 2-Ethylhexanol | HNO₃: 21-33%, H₂SO₄: 55-63%, H₂O: remainder | 15-25 | 0.8-1.0 hours (addition) | ~97 | [1] |

| 2-Ethylthis compound | 2-Ethylhexanol | H₂SO₄: 60-45%, HNO₃: 10-25%, N₂O₄: 0.0001-0.1%, H₂O: remainder | 15-40 | 2-5 minutes | >98 | [2] |

| Isooctyl Nitrate | Isooctyl Alcohol | 98% HNO₃, 98% H₂SO₄ | 0 | 15 seconds (residence time) | 100 | [3] |

Visualizations

Experimental Workflow for n-Hexyl Nitrate Synthesis

Caption: Workflow diagram illustrating the synthesis of n-hexyl nitrate.

References

- 1. RU2640953C2 - Method for obtaining 2-ethylhexylnitrate - Google Patents [patents.google.com]

- 2. RU2259348C1 - Method for preparing 2-ethylthis compound by continuous method - Google Patents [patents.google.com]

- 3. US20170066710A1 - Continuous synthesis of isooctyl nitrate in a flow reactor - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Hexyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of hexyl nitrate (B79036), with a focus on n-hexyl nitrate and its prevalent isomer, 2-ethylhexyl nitrate. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Introduction

This compound refers to a group of isomeric organic compounds with the chemical formula C₆H₁₃NO₃. These compounds are esters of hexanol and nitric acid. While several isomers exist, the most commercially significant is 2-ethylthis compound, which is widely used as a cetane improver in diesel fuels to enhance combustion efficiency and reduce emissions. The straight-chain isomer, n-hexyl nitrate, and other branched isomers are less common but are of interest for comparative chemical studies. This guide will detail the properties and experimental protocols associated with these key isomers.

Isomeric Forms of this compound

The primary isomers of this compound include n-hexyl nitrate, secondary hexyl nitrates (2-hexyl nitrate and 3-hexyl nitrate), and the commercially important 2-ethylthis compound. A logical diagram illustrating the relationship between these isomers is provided below.

Isomeric forms of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound isomers vary based on their molecular structure. The following tables summarize the key quantitative data for n-hexyl nitrate, 3-hexyl nitrate, and 2-ethylthis compound.

Table 1: General and Physical Properties of this compound Isomers

| Property | n-Hexyl Nitrate | 3-Hexyl Nitrate | 2-Ethylthis compound |

| CAS Number | 20633-11-8 | 921-34-6 | 27247-96-7 |

| Molecular Formula | C₆H₁₃NO₃ | C₆H₁₃NO₃ | C₈H₁₇NO₃ |

| Molecular Weight ( g/mol ) | 147.17 | 147.17 | 175.23 |

| Appearance | - | - | Clear, pale yellow liquid |

| Melting Point (°C) | <0 | ~35 | Not well-defined; liquid at low temperatures |

| Boiling Point (°C) | 68-70 @ 13 Torr | ~237.3 (Predicted) | 85-90 @ 10 mmHg |

| Density (g/mL) | - | - | 0.963 @ 25°C |

| Solubility in Water | - | Log10WS: -2.61 (Calculated) | Slightly soluble (0.0125 g/L @ 20°C) |

| Refractive Index (n20/D) | - | - | 1.432 |

Table 2: Thermodynamic and Other Properties

| Property | n-Hexyl Nitrate | 3-Hexyl Nitrate | 2-Ethylthis compound |

| Standard Gibbs Free Energy of Formation (ΔfG°) | - | -72.25 kJ/mol (Calculated) | - |

| Enthalpy of Formation (ΔfH°gas) | - | -315.43 kJ/mol (Calculated) | - |

| Enthalpy of Vaporization (ΔvapH°) | - | 47.56 kJ/mol (Calculated) | - |

| Octanol/Water Partition Coefficient (logPoct/wat) | - | 1.773 (Calculated) | - |

| McGowan's Characteristic Volume (McVol) | - | 118.690 ml/mol (Calculated) | - |

| Critical Pressure (Pc) | - | 3117.52 kPa (Calculated) | - |

| Critical Temperature (Tc) | - | 715.03 K (Calculated) | - |

Experimental Protocols

Synthesis of 2-Ethylthis compound

A common laboratory-scale synthesis of 2-ethylthis compound involves the nitration of 2-ethylhexanol using a mixed acid solution.

Materials:

-

2-Ethylhexanol

-

Nitric acid (HNO₃)

-

Sulfuric acid (H₂SO₄)

-

Urea

-

10% Sodium sulfate (B86663) (Na₂SO₄) solution

-

10% Sodium carbonate (Na₂CO₃) solution

Procedure:

-

A reactor is charged with a mixed acid solution containing nitric acid, sulfuric acid, and water.

-

The mixed acid is agitated, and its temperature is adjusted to 25 ± 3°C.

-

Urea is added to the mixed acid over a period of 30 minutes, allowing the temperature to rise to 32.5 ± 2.5°C.

-

2-Ethylhexyl alcohol is added to the reactor at a controlled rate while maintaining the temperature at 32.5 ± 2.5°C.

-

After the addition of 2-ethylhexanol, the reaction mixture is held at this temperature for 1 hour.

-

Agitation is stopped, and the bottom acid layer is drained.

-

The organic layer is washed sequentially with a 10% aqueous sodium sulfate solution and a 10% aqueous sodium carbonate solution to neutralize and remove residual acids.

-

The final 2-ethylthis compound product is separated from the aqueous layer.

The following diagram illustrates the general workflow for the synthesis and purification of 2-ethylthis compound.

Synthesis and purification workflow for 2-ethylthis compound.

Analysis of this compound in Diesel Fuel (ASTM D4046)

This standard test method is used for the spectrophotometric determination of alkyl nitrates in diesel fuels.[1]

Principle: The method is based on the reaction of alkyl nitrates with a chromogenic reagent to produce a colored complex, the absorbance of which is measured spectrophotometrically. The concentration of the alkyl nitrate is then determined from a calibration curve prepared using standards of the same alkyl nitrate.

Apparatus:

-

Spectrophotometer

-

Volumetric flasks and pipettes

Procedure (General Outline):

-

Preparation of Calibration Standards: A series of standard solutions of the specific alkyl nitrate (e.g., n-hexyl nitrate or 2-ethylthis compound) in diesel fuel are prepared at known concentrations.

-

Sample Preparation: A known volume of the diesel fuel sample is taken.

-

Color Development: The sample and standards are treated with the chromogenic reagent under specified conditions to develop the color.

-

Spectrophotometric Measurement: The absorbance of the sample and standards is measured at the wavelength of maximum absorbance.

-

Calculation: The concentration of the alkyl nitrate in the sample is calculated by comparing its absorbance to the calibration curve.

Spectroscopic Data

Infrared (IR) Spectroscopy

Alkyl nitrates exhibit characteristic IR absorption bands. The key absorptions are due to the nitrate group (-O-NO₂). Generally, strong bands are observed in the following regions:

-

Asymmetric NO₂ stretch: 1660-1625 cm⁻¹

-

Symmetric NO₂ stretch: 1285-1250 cm⁻¹

-

O-N stretch: 870-835 cm⁻¹

These bands are crucial for the identification of the nitrate functional group in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound isomers will show signals corresponding to the different types of protons in the alkyl chain. The protons on the carbon atom attached to the nitrate group (α-protons) will be deshielded and appear at a lower field (higher ppm value) compared to other methylene (B1212753) and methyl protons.

¹³C NMR: The carbon NMR spectrum will similarly show distinct signals for each carbon atom in the molecule. The carbon atom bonded to the nitrate group will be shifted downfield due to the electronegativity of the oxygen atoms.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for alkyl nitrates involve the loss of the nitrate group (NO₂) or cleavage of the alkyl chain. The fragmentation pattern can be used to elucidate the structure of the specific isomer. For 2-ethylthis compound, a common fragment corresponds to the 2-ethylhexyl carbocation.

Safety and Handling

Hexyl nitrates are combustible liquids and should be handled with care. They can be harmful if swallowed, in contact with skin, or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling these compounds. They should be stored in a cool, well-ventilated area away from sources of ignition.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, with a particular focus on n-hexyl nitrate and 2-ethylthis compound. The tabulated data, experimental protocols, and spectroscopic information are intended to be a valuable resource for researchers and professionals working with these compounds. The provided diagrams offer a clear visualization of the isomeric relationships and a typical synthesis workflow. As with all chemical compounds, it is imperative to consult the relevant Safety Data Sheet (SDS) before handling and to follow all recommended safety procedures.

References

The Role of Hexyl Nitrate in Enhancing Diesel Fuel Combustion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The persistent demand for greater diesel engine efficiency and reduced emissions has spurred extensive research into fuel additives. Among these, alkyl nitrates, particularly 2-ethylhexyl nitrate (B79036) (2-EHN), have emerged as a prominent class of cetane improvers. This technical guide provides an in-depth analysis of the mechanism of action of hexyl nitrate in diesel fuel, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical and experimental processes.

Core Mechanism of Action: Accelerating Ignition

The primary function of this compound, and specifically its common isomer 2-ethylthis compound (2-EHN), is to enhance the cetane number of diesel fuel.[1][2] The cetane number is a critical measure of a diesel fuel's ignition quality, signifying the delay between the injection of fuel into the combustion chamber and the onset of combustion.[3][4] A higher cetane number corresponds to a shorter ignition delay, leading to a smoother, more controlled combustion process.[4]

The efficacy of 2-EHN as a cetane improver stems from its thermal instability at temperatures encountered during the compression stroke in a diesel engine.[1][5] Unlike the more stable hydrocarbon components of diesel fuel, 2-EHN begins to decompose at a relatively low temperature, around 157°C.[5][6] This thermal decomposition initiates a cascade of chemical reactions that accelerate the autoignition of the diesel fuel.

The decomposition of 2-EHN proceeds via the homolytic cleavage of the O-N bond, generating an alkoxy radical (2-ethylhexyloxy radical) and nitrogen dioxide (NO₂).[5][7]

C₈H₁₇ONO₂ → C₈H₁₇O• + NO₂

The highly reactive alkoxy radical can then undergo further reactions, such as decomposition into smaller alkyl radicals and formaldehyde.[5] These radicals, along with the nitrogen dioxide, readily react with the hydrocarbon molecules of the diesel fuel, abstracting hydrogen atoms and creating a pool of highly reactive fuel radicals.[8] This initiation of a radical chain reaction significantly lowers the activation energy required for the bulk fuel to begin combustion, thereby shortening the ignition delay period.[5][8]

Quantitative Impact on Diesel Fuel Properties and Engine Performance

The addition of 2-ethylthis compound to diesel fuel has a demonstrable and quantifiable impact on several key parameters, including cetane number, engine performance, and exhaust emissions. The following tables summarize findings from various experimental studies.

Table 1: Effect of 2-Ethylthis compound (2-EHN) on Cetane Number

| Base Fuel | 2-EHN Concentration | Cetane Number Increase | Reference |

| Diesel-Ethanol Blend (E10) | 2% | 5% | [9] |

| Diesel-Ethanol Blend (E10) | 4% | 11% | [9] |

| Diesel-Ethanol Blend (E10) | 6% | 16% | [9] |

| Diesel-Hazelnut Oil-n-Butanol Blend | 2000 ppm | ~13.12% | [10] |

| Diesel-Hazelnut Oil-n-Pentanol Blend | 2000 ppm | ~12.26% | [10] |

| Biodiesel-2-Methylfuran Blend (BMF30) | 1% | - | [10] |

| Biodiesel-2-Methylfuran Blend (BMF30) | 1.5% | - | [10] |

Note: The exact cetane number increase can vary depending on the base fuel's composition.

Table 2: Effect of 2-Ethylthis compound (2-EHN) on Engine Performance

| Fuel Blend | 2-EHN Concentration | Change in Brake Specific Fuel Consumption (BSFC) | Change in Brake Thermal Efficiency (BTE) | Reference |

| Biodiesel-2-Methylfuran Blend (BMF30) | 1% | -5.34% | - | [10] |

| Biodiesel-2-Methylfuran Blend (BMF30) | 1.5% | -7.25% | - | [10] |

| Diesel–Sunflower Oil-n-Butanol/n-Pentanol Blends | 500-2000 ppm | -2.49% to -8.17% | - | [11] |

| Diesel | 2% | - | +11.57% (at 3000-Watt load) | [12] |

| Diesel–2-Methylfuran Blend (M30) | 1.5% | -2.78% | +3.54% | [13] |

| Diesel–2-Methylfuran Blend (M30) | 2.5% | -5.7% | +7.1% | [13] |

Table 3: Effect of 2-Ethylthis compound (2-EHN) on Engine Emissions

| Fuel Blend | 2-EHN Concentration | Change in NOx Emissions | Change in CO Emissions | Change in HC Emissions | Change in Smoke Emissions | Reference | |---|---|---|---|---|---| | Biodiesel-2-Methylfuran Blend (BMF30) | 1% - 1.5% | -9.4% to -17.48% | -45.1% to -85.5% | -14.56% to -24.90% | Decreased |[10] | | Diesel–Sunflower Oil-n-Butanol/n-Pentanol Blends | 500-2000 ppm | -0.26% to -5.26% | +7.16% to +23.46% | Varied | - |[11] | | Diesel | 3% | +42.68% (at 3000-Watt load) | -31.25% | -60.61% | Increased |[12] | | Diesel–2-Methylfuran Blend (M30) | 1.5% - 2.5% | -9.20% to -17.57% | -12.11% to -33.98% | -7.93% to -21.59% | Slightly Increased |[13] | | Premixed Low-Temperature Combustion (LTC) | Matching Cetane Numbers | Increased | - | - | - |[14] |

The impact of 2-EHN on nitrogen oxide (NOx) emissions is complex. While the decomposition of 2-EHN introduces additional nitrogen into the combustion process, which can be a precursor to NOx formation, the shortened ignition delay and resulting changes in the combustion phasing can also lead to a reduction in peak combustion temperatures, a key factor in thermal NOx production.[10][14] The net effect on NOx emissions can therefore vary depending on engine operating conditions and the base fuel composition.[8][12][15]

Experimental Protocols for Evaluation

The efficacy of this compound as a cetane improver is evaluated through a series of standardized and specialized experimental procedures.

Cetane Number Determination (ASTM D613)

The definitive method for measuring the cetane number of a diesel fuel is the ASTM D613 standard test method.[2][3][16]

Apparatus:

-

A Cooperative Fuel Research (CFR) engine, which is a standardized single-cylinder, four-stroke, variable compression ratio, indirect injection diesel engine.[16][17]

Procedure:

-

The CFR engine is operated under precisely controlled conditions of speed, temperature, and fuel flow rate.[2]

-

The test fuel is introduced into the engine, and the compression ratio is adjusted until a specific ignition delay is achieved.[3][16]

-

The performance of the test fuel is then bracketed by two reference fuels with known cetane numbers.[3][16]

-

The cetane number of the test fuel is determined by interpolating between the compression ratios required for the reference fuels to achieve the same ignition delay.[3][18]

Combustion Analysis in a Constant Volume Combustion Chamber (CVCC)

A Constant Volume Combustion Chamber (CVCC) is a crucial tool for studying the fundamental spray and combustion characteristics of fuels and additives under simulated engine conditions without the complexities of a running engine.[8][19][20]

Apparatus:

-

A high-pressure, high-temperature chamber with optical access (quartz windows).[20][21]

-

A common-rail fuel injection system to deliver fuel at high pressure.[20]

-

High-speed imaging equipment (e.g., schlieren, shadowgraphy) to visualize spray development and ignition.[22]

-

Pressure transducers and other sensors to record combustion data.[20]

Procedure:

-

The CVCC is filled with a gas (typically nitrogen for non-combusting spray analysis or a mixture of nitrogen and oxygen for combustion studies) and heated to a specific temperature and pressure to simulate conditions in a diesel engine cylinder at the time of injection.[20][21]

-

A single injection of the test fuel (with and without this compound) is introduced into the chamber.

-

High-speed cameras capture the liquid and vapor penetration of the fuel spray, as well as the timing and location of ignition.

-

Pressure data is recorded to determine the ignition delay and analyze the heat release rate.

Engine Performance and Emissions Testing

To evaluate the real-world impact of this compound, tests are conducted on fully instrumented diesel engines mounted on a dynamometer.

Apparatus:

-

A multi-cylinder, direct-injection diesel engine.[10]

-

An engine dynamometer to control engine speed and load.

-

Fuel flow measurement equipment.

-

Exhaust gas analyzers to measure the concentrations of NOx, CO, HC, and particulate matter (soot).[23]

Procedure:

-

The engine is operated at a series of steady-state conditions (e.g., varying engine speeds and loads).

-

The engine is first run on a baseline diesel fuel, and performance parameters (Brake Specific Fuel Consumption, Brake Thermal Efficiency) and emissions are recorded.

-

The engine is then run on the same diesel fuel blended with a known concentration of this compound, and the same data is collected.

-

The results are then compared to quantify the effects of the additive.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and processes described in this guide.

Caption: Chemical pathway of this compound's action in diesel fuel.

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound, primarily in the form of 2-ethylthis compound, serves as a highly effective cetane improver for diesel fuel. Its mechanism of action is rooted in its thermal decomposition at relatively low temperatures, which initiates a cascade of radical chain reactions, ultimately shortening the ignition delay of the fuel. This leads to a more controlled and efficient combustion process, which can result in improved fuel economy and, in many cases, reduced emissions of carbon monoxide, unburned hydrocarbons, and soot. The effect on NOx emissions is more complex and depends on a variety of factors. The evaluation of this compound's efficacy relies on a suite of standardized and advanced experimental techniques, including cetane number determination, constant volume combustion analysis, and comprehensive engine performance and emissions testing. Continued research in this area is crucial for optimizing diesel engine performance and minimizing environmental impact.

References

- 1. Thermal decomposition of 2-ethylthis compound (2-EHN) - Lookchem [lookchem.com]

- 2. ASTM D613 - eralytics [eralytics.com]

- 3. docs.nrel.gov [docs.nrel.gov]

- 4. ijeit.com [ijeit.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. Experimental Investigation of 2-Ethylthis compound Effects on Engine Performance and Exhaust Emissions in Biodiesel-2-Methylfuran Blend for Diesel Engine [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Experimental Study of 2-Ethylthis compound Effects on Engine Performance and Exhaust Emissions of Diesel Engine Fueled with Diesel–2-Methylfuran Blends [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. matestlabs.com [matestlabs.com]

- 17. standards.iteh.ai [standards.iteh.ai]

- 18. digital.library.unt.edu [digital.library.unt.edu]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 23. An experimental evaluation of cetane improving techniques for enhancing the performance and emission trade-off in diesel engine: A comparative study [ideas.repec.org]

Thermal Decomposition Characteristics of Hexyl Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition characteristics of hexyl nitrate (B79036), with a primary focus on its commercially significant isomer, 2-ethylhexyl nitrate (2-EHN). The information presented herein is intended to serve as a comprehensive resource for professionals in research, science, and drug development who handle or study this energetic material.

Executive Summary

This compound, and particularly 2-ethylthis compound, is an alkyl nitrate that finds use as a cetane improver in diesel fuels.[1][2] While beneficial for combustion, its inherent thermal instability necessitates a thorough understanding of its decomposition behavior to ensure safe handling and storage.[3][4] The thermal decomposition of this compound is a complex process initiated by the cleavage of the O-NO2 bond, leading to the formation of various radical species and gaseous products.[1][5] This guide summarizes the key decomposition products, kinetic parameters, and the experimental methodologies employed in their determination.

Thermal Decomposition Profile

The thermal decomposition of this compound is characterized by a distinct onset temperature, a specific set of decomposition products, and a well-defined kinetic profile.

Decomposition Onset and Stability

Under normal conditions, the thermal decomposition of 2-ethylthis compound is slow at temperatures below 100°C.[6] The onset of significant decomposition is reported to be around 157°C.[1] However, the presence of contaminants, particularly acids, can significantly lower this decomposition temperature, thereby reducing the thermal stability of the compound.[4] Studies have shown that both concentrated sulfuric acid and nitric acid can decrease the onset decomposition temperature of 2-EHN.[4] Temperatures exceeding 100°C may lead to a self-accelerating exothermic decomposition, resulting in a rapid increase in both temperature and pressure.[7]

Decomposition Products

The primary products of the thermal decomposition of 2-ethylthis compound have been identified through various analytical techniques. The major products include nitrogen dioxide (NO2), formaldehyde (B43269), and a variety of olefins.[5][6] Under fire conditions, the hazardous decomposition products formed are carbon and nitrogen oxides.[7]

Table 1: Major Thermal Decomposition Products of 2-Ethylthis compound

| Product | Chemical Formula | Reference |

| Nitrogen Dioxide | NO₂ | [5][6] |

| Formaldehyde | CH₂O | [5][6] |

| Olefins | (e.g., Heptenes) | [2][6] |

| Carbon Oxides | CO, CO₂ | [7] |

| Nitrogen Oxides | NOₓ | [7] |

Decomposition Kinetics

The kinetics of the thermal decomposition of 2-ethylthis compound have been investigated under both isothermal and non-isothermal conditions. The activation energy (Ea) provides a measure of the energy barrier for the decomposition reaction.

Table 2: Kinetic Parameters for the Thermal Decomposition of 2-Ethylthis compound

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | 39 kcal/mol | In trans-decalin solution | [6] |

| Activation Energy (Ea) | 154 ± 3 kJ/mol | Non-isothermal | [3] |

| Activation Energy (Ea) | 157 ± 7 kJ/mol | Isothermal | [3] |

| Reaction Model | Single-step | Non-isothermal & Isothermal | [3] |

| Decomposition Model | Avrami–Erofeev equation (n = 4/3) | Non-isothermal | [3] |

The consistency in the activation energy values across different conversion levels suggests that the decomposition can be effectively described by a single-step reaction model.[3]

Decomposition Mechanism

The thermal decomposition of this compound proceeds through a radical mechanism. The initial and most critical step is the homolytic cleavage of the relatively weak oxygen-nitrogen bond (O-NO2).[1][2][5]

Caption: Proposed radical decomposition pathway of this compound.

This initial bond scission results in the formation of a hexyloxy radical and a molecule of nitrogen dioxide.[1][5] The highly reactive hexyloxy radical can then undergo further decomposition to yield smaller, more stable molecules such as formaldehyde and various alkyl radicals.[1] These alkyl radicals can, in turn, lead to the formation of olefins.[6]

Experimental Protocols

The characterization of the thermal decomposition of this compound involves a suite of analytical techniques designed to probe its thermal stability, decomposition kinetics, and the identity of its degradation products.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the associated heat flow under controlled heating.

Methodology:

-

A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The differential heat flow to the sample and reference pans is measured as a function of temperature.

-

An exothermic peak indicates the decomposition of the sample, with the onset of the peak signifying the start of the decomposition process.

Thermogravimetric Analysis (TGA)

Objective: To measure the mass loss of a sample as a function of temperature, providing information on the decomposition temperature range and the presence of volatile products.

Methodology:

-

A small sample of this compound is placed in a tared TGA pan.

-

The pan is suspended in a furnace under a controlled atmosphere.

-

The sample is heated at a constant rate.

-

The mass of the sample is continuously monitored as the temperature increases.

-

A plot of mass versus temperature reveals the temperature at which mass loss occurs, corresponding to the volatilization of decomposition products.

Flash Vacuum Pyrolysis with Mass Spectrometry/Infrared Spectroscopy

Objective: To identify the primary decomposition products by rapidly heating the sample under vacuum and analyzing the resulting fragments.

Methodology:

-

A dilute sample of this compound is introduced into a high-vacuum chamber.

-

The sample is rapidly heated (pyrolyzed) to induce decomposition.

-

The gaseous decomposition products are immediately analyzed by a mass spectrometer to determine their mass-to-charge ratio, or they are trapped in an inert matrix at low temperature for analysis by infrared spectroscopy to identify functional groups.

References

- 1. Use of 2-Ethylthis compound for the Slow Pyrolysis of Plastic Waste [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermal decomposition of 2‐ethylthis compound (2‐EHN) | Semantic Scholar [semanticscholar.org]

- 7. godeepak.com [godeepak.com]

Spectroscopic Analysis and Characterization of Hexyl Nitrate: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the spectroscopic methodologies used for the analysis and characterization of hexyl nitrate (B79036) (C₆H₁₃NO₃). It is intended for researchers, scientists, and professionals in drug development and chemical analysis. This document details the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Comprehensive experimental protocols are provided for each technique, and all quantitative spectral data are summarized in tabular format for clarity and comparative analysis.

Introduction

Hexyl nitrate is an organic nitrate ester with applications as a cetane improver in diesel fuels and as a potential energetic material. Its synthesis and purification require precise analytical techniques to confirm its molecular structure, identify impurities, and ensure quality. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous data on the compound's atomic connectivity, functional groups, mass, and electronic transitions. This guide outlines the application of key spectroscopic techniques to provide a complete analytical profile of this compound.

Synthesis Overview

This compound is typically synthesized via the esterification of n-hexanol with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the nitronium ion (NO₂⁺), which is the active electrophile.

Reaction: CH₃(CH₂)₅OH + HNO₃ --(H₂SO₄)--> CH₃(CH₂)₅ONO₂ + H₂O

The crude product is then washed with water and a mild base (e.g., sodium carbonate solution) to remove residual acids, followed by drying and purification. The analytical techniques described herein are essential for verifying the successful synthesis and purity of the final product.

Spectroscopic Characterization

The following sections detail the application of various spectroscopic methods for the structural elucidation of this compound.

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

3.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum of n-hexyl nitrate is characterized by signals corresponding to the different proton environments in the hexyl chain. Protons closer to the electron-withdrawing nitrate group (-ONO₂) are deshielded and appear at a lower field (higher ppm).[1]

Table 1: ¹H NMR Spectral Data for n-Hexyl Nitrate

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| O-CH ₂- (α) | ~4.4 - 4.5 | Triplet (t) | 2H |

| -CH ₂- (β) | ~1.7 - 1.8 | Multiplet (m) | 2H |

| -(CH ₂)₃- (γ, δ, ε) | ~1.3 - 1.5 | Multiplet (m) | 6H |

| -CH ₃ (ζ) | ~0.9 | Triplet (t) | 3H |

Note: Predicted values based on standard chemical shift principles and data for similar alkyl nitrates. The solvent is typically CDCl₃.

3.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon backbone. The carbon atom directly attached to the nitrate group is significantly deshielded.

Table 2: ¹³C NMR Spectral Data for n-Hexyl Nitrate

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C H₂-O (α) | ~75 - 77 |

| C H₂ (β) | ~29 - 31 |

| C H₂ (γ) | ~25 - 26 |

| C H₂ (δ) | ~31 - 32 |

| C H₂ (ε) | ~22 - 23 |

| C H₃ (ζ) | ~13 - 14 |

Note: Predicted values based on standard chemical shift principles. The solvent is typically CDCl₃.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is dominated by strong absorptions characteristic of the nitrate ester group (-ONO₂) and the alkyl C-H bonds.[2]

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | ~1630 - 1650 | Strong |

| Symmetric NO₂ Stretch | ~1270 - 1290 | Strong |

| O-N Stretch | ~850 - 870 | Strong |

| C-H Aliphatic Stretch | ~2850 - 2960 | Strong |

| CH₂ Bending (Scissoring) | ~1465 | Medium |

The presence of three strong, distinct peaks for the nitrate group is a definitive indicator of the compound's identity.[2][3]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For alkyl nitrates, the molecular ion peak (M⁺) is often weak or absent in Electron Ionization (EI) mass spectra.[4] The fragmentation is characterized by the loss of the nitrate group and cleavage of the alkyl chain.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 147 | [C₆H₁₃NO₃]⁺ | Molecular Ion (M⁺), often very low abundance or absent. |

| 101 | [M - NO₂]⁺ | Loss of a nitro group. |

| 85 | [C₆H₁₃]⁺ | Hexyl carbocation. |

| 76 | [CH₂ONO₂]⁺ | Characteristic fragment for primary alkyl nitrates.[4] |

| 46 | [NO₂]⁺ | Nitro group cation, often a major ion.[4] |

| 43 | [C₃H₇]⁺ | Propyl fragment. |

| 29 | [C₂H₅]⁺ | Ethyl fragment. |

Note: Molecular weight of n-hexyl nitrate is 147.17 g/mol .[5][6]

Alkyl nitrates exhibit a weak absorption in the UV region, corresponding to an n → π* electronic transition within the nitrate group.[7][8] This absorption is typically a broad, low-intensity band.

Table 5: UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| ~270 nm | Low (~20-30 L mol⁻¹ cm⁻¹) | Ethanol (B145695) or Hexane |

Note: The absorption maximum and molar absorptivity can be influenced by the solvent polarity.[9]

Experimental Protocols

Detailed methodologies for conducting the spectroscopic analyses are provided below.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.[10]

-

-

Instrument Setup (400-600 MHz Spectrometer):

-

Insert the sample into the NMR probe and ensure it is spinning at the recommended rate (typically ~20 Hz).

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Data Acquisition:

-

Use a standard single-pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-10 ppm).

-

Acquire 8-16 scans for a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to 1-2 seconds.[10]

-

-

¹³C NMR Data Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Acquire a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the relaxation delay (d1) to 2-5 seconds to ensure full relaxation of all carbon nuclei.[10]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum correctly.

-

Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

-

-

Instrument Setup:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Select the Attenuated Total Reflectance (ATR) accessory.

-

-

Background Scan:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe with a lint-free tissue soaked in a volatile solvent like isopropanol (B130326) and allow it to dry completely.

-

Take a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.[11]

-

-

Sample Analysis:

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.[12]

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent to prevent cross-contamination between samples.[11]

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

-

Instrument Setup:

-

GC: Use a non-polar capillary column (e.g., DB-1 or equivalent).

-

Injector: Set to a temperature of ~250°C in split mode.

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-15°C/min.[13]

-

Carrier Gas: Use Helium with a constant flow rate (e.g., 1 mL/min).

-

MS: Set the transfer line temperature to ~280°C. Operate in Electron Ionization (EI) mode at 70 eV.

-

Scan Range: Set the mass spectrometer to scan a mass range of m/z 25 to 200 amu.[13]

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC.

-

Start the data acquisition. The GC will separate the components of the sample, and the MS will generate a mass spectrum for each component as it elutes.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the corresponding mass spectrum and compare the fragmentation pattern to the expected values.

-

-

Sample Preparation:

-

Prepare a solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be chosen to yield an absorbance value between 0.1 and 1.0.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second matched quartz cuvette with the this compound solution.

-

-

Data Acquisition:

-

Place the reference and sample cuvettes in the spectrophotometer.

-

Perform a baseline correction using the solvent-filled cuvette.

-

Scan the sample over a wavelength range of 190 to 400 nm.[14]

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

-

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Information derived from different spectroscopic techniques for this compound analysis.

Caption: Simplified EI mass spectrometry fragmentation pathway for this compound.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Hexyl nitrate [webbook.nist.gov]

- 6. parchem.com [parchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Atmospheric fate of several alkyl nitrates Part 2UV absorption cross-sections and photodissociation quantum yields - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. tandfonline.com [tandfonline.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Early Research and Discovery of Alkyl Nitrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal 19th-century research that led to the discovery and initial characterization of alkyl nitrates, a class of compounds that has had a profound impact on both industrial applications and medicine. This document provides a detailed look at the original experimental protocols, quantitative data from early studies, and the nascent understanding of the physiological effects of these compounds.

Introduction: The Dawn of Alkyl Nitrate (B79036) Chemistry

The mid-19th century was a period of fervent discovery in organic chemistry. Among the significant findings of this era was the synthesis and characterization of alkyl nitrates and nitrites. These compounds, initially curiosities of the laboratory, would soon find dramatic applications as powerful explosives and potent vasodilators. This guide focuses on two of the most historically significant alkyl nitrates: glyceryl trinitrate (nitroglycerin) and amyl nitrite (B80452), as well as the related compound, ethyl nitrite.

Foundational Discoveries and Key Researchers

The initial breakthroughs in alkyl nitrate chemistry were made by a handful of pioneering chemists and physicians in Europe.

-

Antoine Jérôme Balard (1844): The French chemist, best known for his discovery of bromine, was the first to synthesize amyl nitrite in 1844.[1]

-

Ascanio Sobrero (1847): An Italian chemist working under Théophile-Jules Pelouze, Sobrero synthesized nitroglycerin in 1847.[2][3] He noted its explosive power and the severe headaches caused by tasting it.[2][3] Initially naming it "pyroglycerine," Sobrero was so alarmed by its volatility that he warned against its use.[4][5][6]

-

Sir Thomas Lauder Brunton (1867): This Scottish physician pioneered the therapeutic use of amyl nitrite for the treatment of angina pectoris.[3] His work, published in The Lancet in 1867, documented the rapid relief of chest pain upon inhalation of the compound, linking it to a reduction in blood pressure.[7][8]

Early Synthesis Protocols

The following sections detail the experimental procedures used by 19th and early 20th-century chemists to synthesize key alkyl nitrates and nitrites. These protocols are presented as they were described in historical texts, offering insight into the laboratory practices of the time.

Glyceryl Trinitrate (Nitroglycerin)

Ascanio Sobrero first prepared nitroglycerin by carefully adding glycerol (B35011) to a mixture of concentrated nitric and sulfuric acids.[6][9] The sulfuric acid was crucial as a dehydrating agent, absorbing the water produced during the esterification reaction.

Experimental Protocol for Glyceryl Trinitrate Synthesis (Based on Sobrero's Method):

Materials:

-

Glycerol

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Cooling bath (e.g., ice-salt mixture)

Procedure:

-

A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in a cooling bath.

-

Glycerol is added dropwise to the cooled acid mixture with constant stirring.

-

The temperature of the reaction mixture is carefully maintained at a low level to prevent an uncontrolled exothermic reaction and subsequent explosion.

-

After the addition of glycerol is complete, the mixture is allowed to stand.

-

The resulting nitroglycerin, an oily layer, is then separated from the acid mixture.

-

The separated nitroglycerin is washed, typically with water and a dilute alkaline solution, to remove residual acids.

Caution: The synthesis of nitroglycerin is an extremely hazardous process due to the compound's high sensitivity to shock, friction, and heat. This protocol is for historical and informational purposes only.

Amyl Nitrite

Amyl nitrite was first synthesized by Balard in 1844. A common early method for preparing alkyl nitrites involved the reaction of the corresponding alcohol with nitrous acid, which was typically generated in situ from a nitrite salt and a strong acid.

Experimental Protocol for n-Amyl Nitrite Synthesis:

Materials:

-

n-Amyl alcohol (110 g, 135 ml)

-

Sodium nitrite (95 g)

-

Concentrated sulfuric acid (62.5 g, 34 ml)

-

Water (400 ml)

-

Sodium bicarbonate

-

Sodium chloride

-

Anhydrous magnesium sulfate (B86663)

-

Ice-salt bath

Apparatus:

-

1-liter three-necked flask

-

Mechanical stirrer

-

Separatory funnel with a long stem

-

Thermometer

Procedure:

-

A solution of 95 g of sodium nitrite in 375 ml of water is placed in the three-necked flask and cooled to 0°C in an ice-salt bath.

-

A mixture of 135 ml of n-amyl alcohol, 34 ml of concentrated sulfuric acid, and 25 ml of water is prepared and cooled to 0°C.

-

The cooled alcohol-acid mixture is added slowly from the separatory funnel to the stirred sodium nitrite solution. The rate of addition is controlled to maintain the reaction temperature at 0°C (±1°C). This addition typically takes 45-60 minutes.

-

After the addition is complete, the mixture is stirred for an additional 1.5 hours.

-

The precipitated sodium sulfate is removed by filtration.

-

The upper layer of yellow n-amyl nitrite is separated using a separatory funnel.

-

The crude product is washed with a solution of 1 g of sodium bicarbonate and 12.5 g of sodium chloride in 50 ml of water.

-

The washed amyl nitrite is dried over anhydrous magnesium sulfate.

-

The crude n-amyl nitrite (yield: 107 g) can be further purified by distillation.

An alternative method described involves treating a concentrated aqueous solution of 35 g of sodium nitrite with 44 g of amyl alcohol, cooling to 0°C, and adding 43 ml of hydrochloric acid (d=1.19) with efficient stirring. The resulting oil is then separated, washed, dried, and distilled, yielding 53 g of amyl nitrite.[10]

Ethyl Nitrite and Ethyl Nitrate

Ethyl nitrite and nitrate were also among the early alkyl nitrates to be synthesized and studied.

Experimental Protocol for Ethyl Nitrite Synthesis:

Materials:

-

Ethyl alcohol (90%)

-

Sulfuric acid (d=1.84)

-

Sodium nitrite

-

Water

-

Sodium carbonate

-

Anhydrous potassium carbonate

Procedure:

-

40 ml of sulfuric acid is added to 120 ml of water, cooled, and then mixed with 85 ml of 90% ethyl alcohol and 85 ml of water.

-

The mixture is cooled to 0°C.

-

A filtered solution of 100 g of sodium nitrite in 280 ml of water is added dropwise, keeping the temperature below 5°C.

-

After the addition, the liquid is decanted from the precipitated sodium sulfate crystals.

-

The ethyl nitrite layer is separated and washed with 20 ml of ice-cold water, followed by 15 ml of a 0.6% sodium carbonate solution.

-

The product is dried by agitation with anhydrous potassium carbonate and then filtered.

Experimental Protocol for Ethyl Nitrate Synthesis:

Materials:

-

Absolute ethyl alcohol (38 g)

-

Urea (B33335) (6 g)

-

Concentrated nitric acid (d=1.4, 60 g)

-

Additional nitric acid (100 g) and ethyl alcohol (75 g)

-

Granular calcium chloride

Procedure:

-

38 g of absolute ethyl alcohol, 6 g of urea, and 60 g of concentrated nitric acid (pre-boiled with urea to remove nitrous oxides) are placed in a distillation flask.

-

The mixture is gently distilled.

-

After about one-third of the mixture has distilled over, a mixture of 100 g of nitric acid (also pre-treated with urea) and 75 g of absolute ethyl alcohol is slowly added from a dropping funnel.

-

Distillation is continued until no more product comes over.

-

The distillate is purified by shaking it three times with water in a separatory funnel.

-

The separated ester is dried over granular calcium chloride and then gently redistilled. The final product is a colorless liquid with a boiling point of 87°C.

Quantitative Data from Early Discoveries

The following tables summarize the physical properties and reaction yields of key alkyl nitrates as documented in early and subsequent literature. It is important to note that 19th-century reports on reaction yields were not always as precise as modern standards.

Table 1: Physical Properties of Early Alkyl Nitrates

| Compound | Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Glyceryl Trinitrate | C₃H₅N₃O₉ | 227.09 | 1.6 (at 15°C) | 14 | 50 (decomposes) | Colorless to pale yellow, oily liquid[1][11][12] |

| Amyl Nitrite | C₅H₁₁NO₂ | 117.148 | 0.872 | - | 99 | Clear, yellowish liquid[13] |

| Ethyl Nitrate | C₂H₅NO₃ | 91.066 | 1.10 | -102 | 87.5 | Colorless liquid[14] |

| Ethyl Nitrite | C₂H₅NO₂ | 75.067 | - | - | 17 | Yellowish volatile liquid[15][16] |

Table 2: Reported Yields from Early Synthesis Methods

| Product | Starting Alcohol | Reported Yield | Source |

| n-Amyl Nitrite | n-Amyl Alcohol | 107 g (crude) from 110 g alcohol | PrepChem.com |

| Amyl Nitrite | Amyl Alcohol | 53 g from 44 g alcohol | PrepChem.com (alternative method) |

| Amyl Nitrite | Amyl Alcohol | 60 g (distilled) | PrepChem.com (alternative method)[10] |

| Isoamyl Nitrite | Isoamyl Alcohol | ~78% | CN111039789A[17] |

| Ethyl Nitrite | Ethyl Alcohol | 50% theoretical | Systematic Organic Chemistry, 1937 |

| Ethyl Nitrate | Ethyl Alcohol | ~40 g from 113 g total alcohol | PrepChem.com |

Early Understanding of Physiological Action and Signaling

The discovery of the profound physiological effects of alkyl nitrates, particularly amyl nitrite, spurred significant investigation into their mechanism of action. Thomas Lauder Brunton's 1867 work was a landmark in pharmacology, demonstrating a direct therapeutic application based on physiological reasoning.

The Vasodilator Effect

Brunton hypothesized that the pain of angina pectoris was due to a temporary increase in blood pressure. He sought a substance that could rapidly lower blood pressure and found it in amyl nitrite. He observed that inhalation of amyl nitrite caused flushing of the face and a drop in blood pressure, which coincided with the relief of chest pain. This was the first therapeutic use of a vasodilator for a heart condition.[18]

The 19th-century understanding of this process was centered on the "vasomotor system," a concept that recognized the role of nerves in controlling the constriction and dilation of blood vessels.[18] Early researchers knew that amyl nitrite acted on smooth muscle, but the specific biochemical pathway was unknown.

A Historical View of the Signaling Pathway

While the role of nitric oxide (NO) as the key mediator of vasodilation was not discovered until the late 20th century, we can represent the 19th-century understanding as a direct effect of the inhaled substance on the circulatory system. The diagram below illustrates this early concept, where the mechanism between the drug and the physiological response was essentially a "black box."

References

- 1. mdwiki.org [mdwiki.org]

- 2. researchgate.net [researchgate.net]

- 3. A short history of nitroglycerine and nitric oxide in pharmacology and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. smithsonianmag.com [smithsonianmag.com]

- 5. Sobrero — Toxipedia [asmalldoseoftoxicology.org]

- 6. Ascanio Sobrero - chemist | Italy On This Day [italyonthisday.com]

- 7. On the use of nitrite of amyl in angina pectoris / by T. Lauder Brunton, B.Sc. | Wellcome Collection [wellcomecollection.org]

- 8. wellcomecollection.org [wellcomecollection.org]

- 9. britannica.com [britannica.com]

- 10. poppersguide.com [poppersguide.com]

- 11. Nitroglycerin | C3H5(NO3)3 | CID 4510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Nitroglycerin CAS#: 55-63-0 [amp.chemicalbook.com]

- 13. Amyl nitrite - Wikipedia [en.wikipedia.org]

- 14. Ethyl nitrate - Wikipedia [en.wikipedia.org]

- 15. Ethyl nitrite - Wikipedia [en.wikipedia.org]

- 16. Ethyl nitrite | 109-95-5 [chemicalbook.com]

- 17. CN111039789A - Synthesis method of isoamyl nitrite - Google Patents [patents.google.com]

- 18. ahajournals.org [ahajournals.org]

An In-depth Technical Guide on the Toxicological Data and Safety Profile of Hexyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data and safety profile of hexyl nitrate (B79036), with a primary focus on its most common isomer, 2-ethylhexyl nitrate (2-EHN). The information is compiled from various safety data sheets and toxicological summaries to assist researchers, scientists, and drug development professionals in understanding its potential hazards.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for 2-ethylthis compound. These values are critical for assessing the acute toxicity of the compound through different routes of exposure.

Table 1: Acute Toxicity Data for 2-Ethylthis compound

| Toxicity Endpoint | Species | Route of Administration | Value | Reference |

| LD50 | Rat | Oral | >10000 mg/kg | [1][2] |

| LD50 | Rat | Oral | >5000 mg/kg | [3] |

| LD50 | Rat | Oral | 960 mg/kg | [4] |

| LD50 | Rat | Oral | 300-2000 mg/kg | [5] |

| LD50 | Rabbit | Dermal | >5000 mg/kg | [1][2] |

| LD50 | Rabbit | Dermal | >2000 mg/kg | [3] |

| LD50 | Rabbit | Dermal | 1000-2000 mg/kg | [5] |

| LC50 | Rat | Inhalation (Mist) | 20 - 200 mg/L (1 hr) | [3] |

| LC50 | Rat | Inhalation | > 14,000 mg/m³/4hr | [6] |

| LCLo | Rat (female) | Inhalation | > 4.6 mg/L air (nominal) | [7] |

Table 2: Ecotoxicity Data for 2-Ethylthis compound

| Toxicity Endpoint | Species | Exposure Duration | Value | Reference |

| LC50 | Fish (Danio rerio) | 96 hours | 2 mg/L | [4][7][8] |

| EC50 | Crustacea (Daphnia magna) | 48 hours | >12.6 mg/L | [7][8] |

| EC50 | Algae/aquatic plants | 72 hours | 1.57 mg/L | [8] |

| EC50 | Algae (Pseudokirchneriella subcapitata) | 72 hours | 3.22 mg/L | [7] |

| EC50 | Activated sludge | 3 hours | >1000 mg/L | [7] |

Safety Profile

2.1. Acute Effects

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][7][8][9] The primary acute toxic effects of organic nitrates are related to their vasodilating properties, which can lead to a sudden drop in blood pressure, headache, and nausea.[3][8] Ingestion can also cause cyanosis, collapse, and coma.[3] Another significant acute effect is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[6][8]

-

Oral: Harmful if swallowed.[8][9] Ingestion can lead to systemic effects such as vasodilation and methemoglobinemia.

-

Dermal: Harmful in contact with skin.[8][9] Skin absorption may contribute significantly to systemic toxicity.[8]

-

Inhalation: Harmful if inhaled.[8][9] High vapor concentrations may cause nasal and chest irritation, coughing, sneezing, headache, and nausea.[8]

2.2. Irritation and Sensitization

-

Skin Irritation: this compound may cause skin irritation upon direct contact, potentially leading to inflammation.[1][7][8] However, one study on rabbits showed no skin irritation after 4 hours of exposure.[4] Repeated exposure may cause skin dryness or cracking.[5]

-

Eye Irritation: It is classified as causing eye irritation.[1][7][8] Repeated or prolonged contact may lead to inflammation and temporary vision impairment.[8]

-

Skin Sensitization: Existing data suggests that 2-ethylthis compound is not a skin sensitizer.[4][6][10]

2.3. Chronic Effects and Carcinogenicity

There is limited information available on the chronic effects of this compound.[8] A 28-day oral study in rats indicated a No-Observed-Adverse-Effect Level (NOEL) of 20 mg/kg/day, with higher doses causing increased liver and kidney weights.[6]

-

Germ Cell Mutagenicity: Nitrates generally do not show mutagenic activity in microbial tests under aerobic conditions. However, under anaerobic conditions, reduction to nitrite (B80452) can occur, and nitrite is mutagenic in some in vitro assays.[8] An Ames test for 2-ethylthis compound was negative.[4]

-

Carcinogenicity: There is no conclusive evidence to classify this compound as a carcinogen.[5][10] The International Agency for Research on Cancer (IARC) has not identified it as a probable, possible, or confirmed human carcinogen.[4]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not extensively published in the available literature. The data presented in Safety Data Sheets are typically summaries of studies conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

3.1. General Protocol for Acute Oral Toxicity (OECD 401 or similar)

-

Animal Model: Typically, rats are used.

-

Dosage: A range of doses is administered to different groups of animals.

-

Administration: The substance is administered by gavage in a single dose.

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Data Analysis: The LD50 (the dose that is lethal to 50% of the test animals) is calculated.

3.2. General Protocol for Acute Dermal Toxicity (OECD 402 or similar)

-

Animal Model: Rats or rabbits are commonly used.

-

Dosage and Application: A specific dose of the substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and covered with a porous gauze dressing.

-

Exposure Duration: The substance is typically left in contact with the skin for 24 hours.

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

-

Data Analysis: The LD50 is determined.

3.3. General Protocol for Acute Inhalation Toxicity (OECD 403 or similar)

-

Animal Model: Rats are typically used.

-

Exposure: Animals are exposed to the substance as a vapor, aerosol, or dust in an inhalation chamber for a specified period (e.g., 1 or 4 hours).

-

Concentration: Different groups of animals are exposed to various concentrations of the substance.

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

-

Data Analysis: The LC50 (the concentration in air that is lethal to 50% of the test animals) is calculated.

Visualizations

The following diagrams illustrate the conceptual signaling pathway for organic nitrate toxicity and a generalized workflow for acute toxicity testing.

Caption: Conceptual pathway of organic nitrate toxicity.

References

- 1. godeepak.com [godeepak.com]

- 2. schaefferoil.com [schaefferoil.com]

- 3. tri-iso.com [tri-iso.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. cglapps.chevron.com [cglapps.chevron.com]

- 6. 2-Ethylthis compound | C8H17NO3 | CID 62823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. redox.com [redox.com]

- 9. HEXYL NITRITE - Safety Data Sheet [chemicalbook.com]

- 10. aftonchemical.com [aftonchemical.com]

environmental fate and impact of hexyl nitrate emissions

An In-depth Technical Guide on the Environmental Fate and Impact of Hexyl Nitrate (B79036) Emissions

Abstract

Hexyl nitrate, primarily in the form of its isomer 2-ethylthis compound (2-EHN), is a significant industrial chemical, predominantly used as a cetane improver in diesel fuels to enhance combustion and reduce engine knocking. Its widespread use necessitates a thorough understanding of its environmental distribution, persistence, and potential impacts. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental fate and ecotoxicological effects of this compound emissions. It covers its behavior in atmospheric, aquatic, and terrestrial compartments, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating critical environmental pathways.

Introduction

Alkyl nitrates are organic compounds that play a role in various atmospheric and environmental processes. 2-Ethylthis compound (C₈H₁₇NO₃) is the most commercially important isomer of this compound.[1] Added to diesel fuel at concentrations between 0.05% and 0.4%, its primary function is to accelerate the ignition process.[1] While beneficial for engine performance and capable of reducing certain emissions like carbon monoxide, hydrocarbons, and particulate matter, its release into the environment through evaporation or incomplete combustion raises questions about its subsequent fate and impact.[2] This document synthesizes the available data on its journey through the environment and its effects on various ecosystems.

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in the air, water, and soil. For this compound, this involves atmospheric degradation, partitioning into water and soil, and biodegradation.

Atmospheric Fate

Once volatilized, this compound enters the atmosphere, where it becomes part of complex photochemical reactions.[3] Organic nitrates act as both sinks and sources for nitrogen oxide radicals (NOx), which are key precursors to ozone formation.[4][5] The atmospheric lifetime of organic nitrates can range from a few hours to several days, allowing for long-range transport away from emission sources.[6]

The primary atmospheric removal pathways for this compound are:

-

Photolysis: The breakdown of the molecule by sunlight. The n → π* transition in the nitrate group absorbs light at wavelengths ≥ 290 nm, leading to the cleavage of the O-NO₂ bond.[2]

-

Reaction with Hydroxyl Radicals (•OH): The •OH radical is the primary daytime oxidant in the troposphere and reacts with this compound, primarily through hydrogen abstraction from the alkyl chain.[7][8]

-

Reaction with Nitrate Radicals (NO₃•): This reaction is a dominant removal pathway during the nighttime.[7]

These reactions lead to the formation of various degradation products, including nitric acid (HNO₃), and can either permanently remove NOx from the atmosphere or release it to catalyze further ozone formation.[3]

Caption: Primary atmospheric removal pathways for this compound.

Fate in Aquatic Environments

This compound is classified as toxic to aquatic life with long-lasting effects.[9][10] It has low water solubility and is not readily biodegradable, suggesting it can persist in the aquatic compartment.[10][11] If released into water, it is expected to partition to suspended sediment.[10][11]

-

Hydrolysis: As an alkyl nitrate, it may be subject to hydrolysis, breaking down into an alcohol and nitric acid. This process can act as a permanent sink for NOx.[3][4] Studies on smaller alkyl nitrates suggest that basic hydrolysis (reaction with OH⁻) is the most favorable pathway.[4][5]

-

Biodegradation: While not considered "readily" biodegradable, certain microbial communities, especially those from refinery wastewater treatment plants, have shown the ability to degrade 2-EHN.[12]

Fate in Terrestrial Environments

When released to land, this compound is expected to partition to soil.[10][11] Its mobility in soil will be governed by its tendency to adsorb to soil particles, particularly the organic carbon fraction.[13][14] Chemicals with low water solubility and a preference for organic phases tend to be less mobile in soil, reducing the immediate risk of groundwater contamination but increasing their persistence in the topsoil.[15]

-

Sorption: The partitioning of a chemical between the soil and water phases is described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).[16] A high Koc value indicates strong binding to soil and low mobility.

-

Biodegradation: Specific soil microorganisms have demonstrated the capacity to degrade 2-EHN.[12] Studies have identified strains of Mycobacterium austroafricanum that can mineralize the compound.[1][12] However, the degradation can be slow and may lead to the accumulation of metabolites, such as 4-ethyldihydrofuran-2(3H)-one, which are not further metabolized by the same strain.[1][17] This partial degradation explains the poor overall biodegradability of 2-EHN.[1][17]

Environmental Impact